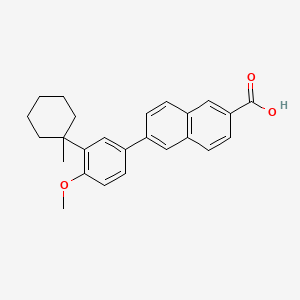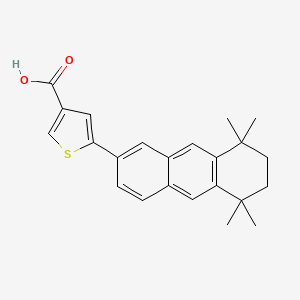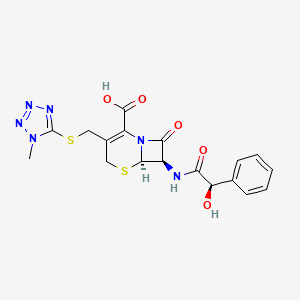
Cefamandole
Übersicht
Beschreibung
Cefamandole, also known as cephamandole, is a second-generation broad-spectrum cephalosporin antibiotic . The clinically used form of this compound is the formate ester this compound nafate, a prodrug which is administered parenterally . It is no longer available in the United States .
Synthesis Analysis
The discovery of cephalosporin C and its conversion to 7-aminocephalosporanic acid (7-ACA) are reviewed. The syntheses of this compound and three other injectable cephalosporins from 7-ACA are described .Molecular Structure Analysis
This compound has a molecular formula of C18H18N6O5S2 and an average mass of 462.503 Da . The chemical structure of this compound, like that of several other cephalosporins, contains an N-methylthiotetrazole (NMTT or 1-MTT) side chain .Chemical Reactions Analysis
As the antibiotic is broken down in the body, it releases free NMTT, which can cause hypoprothrombinemia (likely due to inhibition of the enzyme vitamin K epoxide reductase) and a reaction with ethanol similar to that produced by disulfiram (Antabuse), due to inhibition of aldehyde dehydrogenase .Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a molar refractivity of 115.1±0.5 cm3, and a polar surface area of 201 Å2 .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität gegen gramnegative Bakterien
Cefamandole zeigt eine potente antibakterielle Aktivität gegen ein breites Spektrum gramnegativer Bakterien. Es ist besonders wirksam gegen Stämme von Enterobacter und indolpositive Proteus-Arten, die traditionell resistent gegen andere Cephalosporine sind .
Pharmazeutische Formulierung
Für pharmazeutische Anwendungen wird This compound-Nafat aufgrund seiner Stabilität und Wirksamkeit verwendet. Diese Prodrug-Form wird im Körper in das aktive this compound umgewandelt .
Biokatalytische Acylierungsprozesse
This compound kann durch biokatalytische Acylierung synthetisiert werden, eine umweltfreundliche Alternative zur chemischen Synthese. Dieser Prozess verwendet immobilisierte Cephalosporin-Säure-Synthetase als Biokatalysator und bietet eine grünere und potenziell kostengünstigere Produktionsmethode .
Resistenz gegen β-Lactamase
This compound weist eine hohe Resistenz gegen plasmid-codierte β-Lactamase auf, einschließlich staphylokokken-Penicillinase. Dies macht es zu einem wertvollen Antibiotikum zur Behandlung von Infektionen, die gegen andere β-Lactam-Antibiotika resistent sind .
Behandlung von Atemwegsinfektionen
Aufgrund seiner Wirksamkeit gegen Haemophilus influenzae wird this compound zur Behandlung schwerer Atemwegsinfektionen eingesetzt, einschließlich solcher, die zu Pneumonie führen .
Kombinationstherapie
Die Kompatibilität von this compound mit anderen Antibiotika wie Penicillinen und Aminoglycosiden ermöglicht seinen Einsatz in Kombinationstherapien. Dies kann die Behandlungseffektivität für verschiedene Infektionen verbessern .
Chirurgische Prophylaxe
This compound wird in der chirurgischen Prophylaxe eingesetzt, um postoperative Infektionen zu verhindern. Seine breite Wirkungsspektrum sichert die Abdeckung gegen eine Vielzahl potenzieller bakterieller Krankheitserreger .
Behandlung von Knochen- und Gelenkinfektionen
Das Antibiotikum wird auch zur Behandlung von Knochen- und Gelenkinfektionen eingesetzt, da es eine hervorragende Penetration in das Knochengewebe aufweist und eine effektive bakterielle Eradikation in diesen Bereichen ermöglicht .
Wirkmechanismus
Target of Action
Cefamandole, like all beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting this pathway, this compound prevents the formation of a functional cell wall, leading to the death of the bacteria .
Pharmacokinetics
This compound exhibits a three-compartment kinetic nature . After intravenous administration, it has a half-life of approximately 5.1, 23.6, and 74.2 minutes for the α, β, and γ phases, respectively . The volume of distribution averages 11.8 liters, and the serum clearance is 200 ml/min . Approximately 96% of this compound is excreted in the urine , indicating a high urinary concentration. The concentration in the plasma exceeds the minimum inhibitory concentration (MIC) of many gram-positive and gram-negative organisms for many hours .
Result of Action
The bactericidal action of this compound results from the inhibition of cell-wall synthesis . This leads to cell lysis and death of the bacteria, effectively treating the infection . This compound has in vitro activity against a wide range of gram-positive and gram-negative organisms .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Cefamandole plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis . This action results in the bactericidal effect of this compound. The compound interacts with various enzymes and proteins, including PBPs, which are essential for maintaining the integrity of the bacterial cell wall .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It disrupts cell wall synthesis in bacteria, leading to cell lysis and death . This disruption affects cell signaling pathways and gene expression related to cell wall synthesis and maintenance. Additionally, this compound’s impact on cellular metabolism includes the inhibition of enzymes involved in cell wall synthesis, ultimately leading to bacterial cell death .
Molecular Mechanism
The molecular mechanism of this compound involves binding to specific penicillin-binding proteins (PBPs) within the bacterial cell wall . This binding inhibits the cross-linking of peptidoglycan chains, which is a critical step in bacterial cell wall synthesis . The inhibition of this process leads to the weakening and eventual rupture of the bacterial cell wall, causing cell lysis and death . This compound also releases free N-methylthiotetrazole (NMTT) as it is broken down in the body, which can cause hypoprothrombinemia and a reaction with ethanol similar to that produced by disulfiram .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade over time, affecting its efficacy . Long-term studies have shown that this compound can maintain its bactericidal activity for extended periods, but its stability may be influenced by factors such as temperature and pH . In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including sustained inhibition of bacterial growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including blood in the urine, diarrhea, nausea, upper abdominal pain, and vomiting . Threshold effects observed in animal studies indicate that this compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is primarily metabolized in the liver and excreted unchanged in the urine . The metabolic pathways involve interactions with enzymes such as beta-lactamases, which can hydrolyze the beta-lactam ring of this compound, rendering it inactive . The presence of the N-methylthiotetrazole (NMTT) side chain in this compound also influences its metabolism and can lead to the release of free NMTT, which has anticoagulant effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through the bloodstream . It has a high protein binding rate of approximately 75%, which affects its distribution and bioavailability . The compound is primarily excreted through the kidneys, with most of the drug being eliminated unchanged in the urine . This renal excretion ensures that this compound reaches high concentrations in the urinary tract, making it effective against urinary tract infections .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The compound targets penicillin-binding proteins (PBPs) within the cell wall, inhibiting the synthesis of peptidoglycan and leading to cell lysis . This compound’s activity is influenced by its ability to reach and bind to these PBPs, which are essential for maintaining the structural integrity of the bacterial cell wall .
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S2/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)/t11-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVCFLKTBJRLHI-AXAPSJFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022750 | |
| Record name | Cefamandole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefamandole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015421 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.81e-01 g/L | |
| Record name | Cefamandole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015421 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like all beta-lactam antibiotics, cefamandole binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefamandole interferes with an autolysin inhibitor. | |
| Record name | Cefamandole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01326 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
34444-01-4, 30034-03-8 | |
| Record name | Cefamandole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34444-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefamandole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034444014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefamandole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01326 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefamandole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefamandole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium [6R-[6α,7β(R*)]]-7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFAMANDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CKP8C2LLI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefamandole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015421 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182-184 | |
| Record name | Cefamandole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01326 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cefamandole exert its antibacterial effect?
A1: this compound, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [] This binding disrupts the cross-linking of peptidoglycans, leading to bacterial cell lysis and death.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound nafate (the pro-drug form) is C18H18N6O8S2. Its molecular weight is 514.5 g/mol. This compound, the active form, has a molecular formula of C16H16N6O5S2 and a molecular weight of 424.46 g/mol.
Q3: Is there spectroscopic data available for this compound?
A3: Yes, researchers have used techniques like UV spectrophotometry [], high-pressure liquid chromatography (HPLC) [], and mass spectrometry (MS) [] to characterize this compound and its impurities. []
Q4: How stable are reconstituted this compound nafate solutions?
A4: Studies using HPLC demonstrate that 2% solutions of this compound nafate in 0.9% sodium chloride injection and 5% dextrose injection remain stable for approximately five days at 24°C and 44 days at 5°C. []
Q5: Does this compound possess any catalytic properties?
A6: this compound itself does not exhibit catalytic properties. Its primary mechanism of action relies on binding to and inhibiting PBPs, rather than catalyzing a chemical reaction. []
Q6: Have computational methods been used to study this compound?
A6: While the provided abstracts do not detail specific computational studies on this compound, such methods could be employed to investigate its interactions with PBPs, predict potential metabolic pathways, or design novel derivatives with improved properties.
Q7: What are the challenges in formulating stable this compound nafate preparations?
A9: Hydrolysis of this compound nafate to this compound and formate is a primary concern in formulation. [] Factors like pH, temperature, and the presence of excipients can influence the rate of hydrolysis and impact the stability of the final product.
Q8: How is this compound absorbed and distributed in the body?
A10: this compound exhibits good tissue penetration, including into bone, [] heart tissue, [] and pericardial fluid. [] Following intramuscular administration, it is rapidly absorbed and achieves peak serum concentrations within 1 hour. []
Q9: How is this compound metabolized and eliminated?
A11: this compound is primarily eliminated unchanged in the urine. [] Studies in dialysis patients indicate that renal clearance is a significant route of elimination. []
Q10: Does renal impairment affect this compound pharmacokinetics?
A12: Yes, impaired renal function prolongs the elimination half-life of this compound. [] Dosage adjustments may be required in patients with renal insufficiency to avoid drug accumulation.
Q11: What is the efficacy of this compound against Haemophilus influenzae infections?
A13: While this compound demonstrates in vitro activity against H. influenzae, including ampicillin-resistant strains, [] clinical studies suggest it may not be a reliable treatment option for meningitis caused by this bacterium. []
Q12: Has this compound been evaluated in animal models of infection?
A14: Yes, this compound has been studied in various animal models, including experimental endocarditis caused by enterococcus [] and MRSA. [] These studies provide insights into its efficacy, optimal dosing strategies, and potential limitations.
Q13: What are the known mechanisms of resistance to this compound?
A15: A major mechanism of resistance is the production of beta-lactamases by bacteria, particularly inducible beta-lactamases. [] These enzymes can hydrolyze this compound, rendering it ineffective. [, ] Another mechanism involves alterations in PBPs, reducing the binding affinity of this compound. []
Q14: Is there cross-resistance between this compound and other antibiotics?
A16: Cross-resistance can occur between this compound and other beta-lactam antibiotics, especially those susceptible to hydrolysis by similar beta-lactamases. [] Notably, bacteria resistant to cephalothin may exhibit inducible resistance to this compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one](/img/structure/B1668733.png)
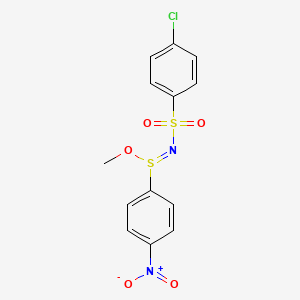
![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)
![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)
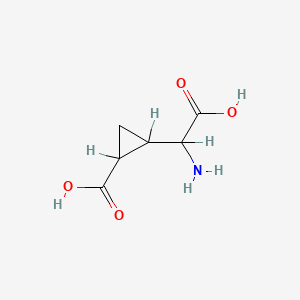
![6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)
![N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B1668745.png)
![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)

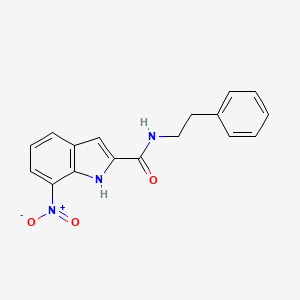
![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)
![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)
